BE“GHE Foundational & Exploratory

Check Availability & Pricing

Physicochemical properties of 2-Chloro-7-
fluoroguinoline

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest |

Compound Name: 2-Chloro-7-fluoroquinoline
CAS No.: 445041-65-6
Cat. No.: B1453109
Get Quote
. J

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-7-fluoroquinoline

This guide provides a comprehensive technical overview of 2-Chloro-7-fluoroquinoline, a key
heterocyclic building block relevant to the fields of medicinal chemistry and drug discovery.
Designed for researchers, scientists, and drug development professionals, this document
moves beyond a simple data sheet to offer practical insights into the characterization, handling,
and synthetic utility of this compound. We will explore its structural features, known and
predicted physicochemical properties, and the standard methodologies required for its
empirical validation, thereby providing a framework for its application in a research context.

Molecular Identity and Structural Elucidation

2-Chloro-7-fluoroquinoline is a halogenated derivative of quinoline. The quinoline scaffold is
a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic
agents, most notably the fluoroquinolone class of antibiotics.[1][2] The specific placement of a
chlorine atom at the C-2 position and a fluorine atom at the C-7 position makes this molecule a
versatile intermediate for synthesizing novel analogues with potentially modulated biological
activities.[3][4]
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Core Chemical Identifiers

A summary of the fundamental identifiers for 2-Chloro-7-fluoroquinoline is presented below.
This data is essential for accurate record-keeping, procurement, and regulatory compliance.

Property Value Source(s)
CAS Number 445041-65-6 [5][6]
Molecular Formula CoHsCIFN [51[6]
Molecular Weight 181.59 g/mol [6]
Canonical SMILES CLreeEeeascIe=ceiEn) [7]

CI)F

CZWRXWIIFBLBEH-
InChiKey [7]
UHFFFAOYSA-N

Recommended Protocol for Structure Verification

For any newly synthesized or procured batch of a research chemical, rigorous structural
confirmation is the bedrock of reliable downstream experimentation. The causality behind this
multi-technique approach is to create a self-validating system: Mass Spectrometry provides the
molecular mass, NMR spectroscopy elucidates the atomic connectivity and chemical
environment, and IR spectroscopy confirms the presence of key functional groups.

e Mass Spectrometry (MS):

o Technique: Electrospray lonization (ESI) in positive ion mode is typically suitable for
nitrogen-containing heterocycles.

o Procedure: Dissolve a small sample (~0.1 mg/mL) in a suitable solvent like methanol or
acetonitrile. Infuse the solution into the mass spectrometer.

o Expected Result: An exact mass measurement should yield a molecular ion peak [M+H]*
at m/z 182.0170, confirming the elemental composition.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:
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o Solvent: Deuterated chloroform (CDClIs) or dimethyl sulfoxide (DMSO-de) are common
choices.

o 'H NMR: Expect a series of multiplets in the aromatic region (approx. 7.0-8.5 ppm),
corresponding to the five protons on the quinoline ring system. The specific coupling
patterns will depend on the relative positions of the protons and the fluorine atom.

o 183C NMR: The spectrum will show nine distinct signals for the carbon atoms. The carbon
attached to chlorine (C-2) and fluorine (C-7) will exhibit characteristic chemical shifts and
coupling (in the case of C-F).

o 1F NMR: A single resonance is expected, with its chemical shift and coupling to adjacent
protons providing definitive confirmation of the fluorine's position. The analysis of NMR
features is crucial for distinguishing between isomers.[8]

« Infrared (IR) Spectroscopy:
o Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method.
o Procedure: Place a small amount of the solid sample directly on the ATR crystal.

o Expected Result: Look for characteristic absorption bands corresponding to C=C and C=N
stretching vibrations of the aromatic quinoline ring (approx. 1500-1650 cm~1) and C-CI/C-F
stretching vibrations in the fingerprint region (below 1200 cm~1).[9]
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Diagram 1: Analytical Workflow for Structural Verification
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Caption: Workflow for confirming the identity of 2-Chloro-7-fluoroquinoline.

Physicochemical Properties

A thorough understanding of physicochemical properties is critical for anticipating a
compound's behavior in both chemical reactions and biological systems. For 2-Chloro-7-
fluoroquinoline, much of the publicly available data is predictive, underscoring the need for
empirical determination in a laboratory setting.[10]

Summary of Properties
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Property Value /| Observation Method Source(s)

Physical State Solid (predicted) Visual

Melting Point Data not available Experimental [10]

Boiling Point Data not available Experimental [10]

Water Solubility Low (predicted) Computational [7]
Computational

LogP (Octanol/Water) 3.0-33 [7]
(XLogP3)

-0.25 (predicted, )
pKa ] Computational [11]
basic)

Storage Temperature 2-8°C Recommendation [7]

Experimental Determination of Key Parameters

The absence of experimental data necessitates standardized protocols for characterization.
The following methods are industry-standard for generating reliable physicochemical data.

The melting point is a crucial indicator of purity. A sharp melting range suggests high purity,
while a broad and depressed range often indicates the presence of impurities.

o Sample Preparation: Finely crush a small amount of the crystalline sample.
o Capillary Loading: Tightly pack the sample into a capillary tube to a height of 2-3 mm.
o Measurement: Place the capillary in a calibrated melting point apparatus.

e Heating: Use a rapid heating rate to approximate the melting point, then repeat with a fresh
sample at a slower rate (1-2°C per minute) near the expected temperature to ensure
accuracy.

e Recording: Record the temperature at which the first liquid appears and the temperature at
which the sample becomes completely liquid. This is the melting range.
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Solubility dictates the suitability of a compound for various applications, from reaction
conditions to biological assays and formulation.[12] The shake-flask method is a gold-standard
technique.

o System Preparation: Add an excess amount of 2-Chloro-7-fluoroquinoline to a series of
vials containing solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol,
DMSO).

o Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a
sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

e Phase Separation: Centrifuge the samples to pellet the excess, undissolved solid.

e Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and
determine the concentration of the dissolved compound using a validated analytical method,
such as HPLC with UV detection.[13][14]
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Diagram 2: Shake-Flask Solubility Determination Workflow
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Caption: Standard workflow for determining compound solubility.
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Synthesis, Reactivity, and Application in Drug

Discovery
Synthetic Considerations

While specific synthesis routes for 2-Chloro-7-fluoroquinoline are not widely published, its
structure is amenable to established quinoline synthesis methodologies. A plausible approach
involves the cyclization of an appropriately substituted aniline precursor, such as a variation of
the Gould-Jacobs reaction.[15] The synthesis of related fluoroquinolone cores often begins with
halogenated anilines that undergo condensation followed by thermal or acid-catalyzed
cyclization.[4][16]

Chemical Reactivity and Synthetic Utility

The true value of 2-Chloro-7-fluoroquinoline for a medicinal chemist lies in its reactivity. The
C-2 chloro group is the primary site for synthetic elaboration.

e Nucleophilic Aromatic Substitution (SnAr): The chlorine atom at the C-2 position is activated
towards displacement by nucleophiles. This is the cornerstone of its utility. A wide array of
nucleophiles—including amines, thiols, and alcohols—can be introduced at this position. This
reaction is fundamental to building libraries of novel fluoroquinolone analogues, as
modifications at this position can significantly impact antibacterial spectrum and potency.[3]
[4] The electron-withdrawing nature of the quinoline nitrogen facilitates this reaction.

Role in Drug Development

The development of fluoroquinolone antibiotics has historically relied on the systematic
modification of the quinoline core to optimize antibacterial activity, pharmacokinetics, and
safety.[17][18]

» Scaffold for Library Synthesis: 2-Chloro-7-fluoroquinoline serves as an ideal starting point
for generating a diverse set of derivatives. By reacting it with various amines (e.g.,
piperazines, pyrrolidines), researchers can explore the structure-activity relationship (SAR)
at the C-2 position, a less traditionally modified site compared to the C-7 position.

« Investigating Novel Biological Targets: While known for antibacterial action, quinoline-based
molecules have shown a wide range of biological activities.[17] Derivatives of this compound
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could be screened against other targets, such as kinases or parasitic enzymes, in the search
for new therapeutic agents.

Safety and Handling

According to available Safety Data Sheets (SDS), comprehensive toxicological data for 2-
Chloro-7-fluoroquinoline is not available.[10] Therefore, it must be handled with the standard
precautions applied to all research chemicals of unknown toxicity.

» Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume
hood.[10]

e Personal Protective Equipment (PPE): Wear suitable protective clothing, including a lab coat,
chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10]

» Handling Practices: Avoid contact with skin and eyes. Avoid the formation and inhalation of
dust and aerosols.[10]
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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